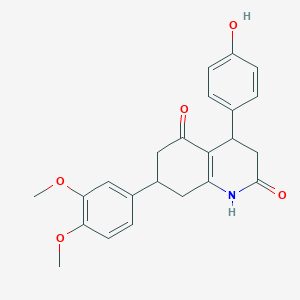

7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a broader class of organic compounds known for their complex molecular structures and potential for various applications in chemistry and pharmacology. Its structure indicates a combination of phenolic and methoxy functionalities attached to a quinolinedione backbone, suggesting interesting chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, including protections, deprotections, and cyclizations. For instance, the synthesis of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a related compound, demonstrates the complexity and efficiency of modern synthetic routes. This process highlights the use of protective groups and strategic cyclization steps to construct the quinoline core efficiently (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their cyclic systems, which impact their physical and chemical properties. X-ray diffraction and NMR spectroscopy are common techniques used for structural characterization, providing detailed information about the arrangement of atoms within the molecule and the conformation of its rings. Studies on related molecules, such as 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, have used these methods to elucidate structural details and reactivity patterns (Sobarzo-Sánchez et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization reactions. Their reactivity is significantly influenced by the substituents on the quinoline nucleus, which can activate or deactivate the ring towards further chemical transformations. For example, the cyclization reactions of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leading to quinolin-8-ols highlight the regioselective nature of these processes and the impact of functional groups on the reaction outcome (Uchiyama et al., 1998).

Applications De Recherche Scientifique

Synthesis and Photophysical Properties

- Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores : A study by Padalkar and Sekar (2014) investigated the synthesis and photophysical properties of azole-quinoline-based fluorophores, emphasizing their dual emission patterns and thermal stability. Although the specific compound was not directly mentioned, the research on quinoline derivatives provides insights into their potential applications in fluorescence and ESIPT studies (Padalkar & Sekar, 2014).

Disease-Modifying Antirheumatic Drug (DMARD) Applications

- Metabolites of Ethyl 4-(3,4-Dimethoxyphenyl)-6,7-Dimethoxy-2-(1,2,4-Triazol-1-Ylmethyl)Quinoline-3-Carboxylate (TAK-603) : Baba et al. (1998) synthesized and evaluated the metabolites of TAK-603, finding that one metabolite exhibited anti-inflammatory effects, although slightly less potent than the parent compound. This suggests potential applications in developing new DMARDs (Baba et al., 1998).

Anticancer Activity

- Novel Anticancer Agents : Research into 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives revealed promising anticancer activity, particularly for compounds inducing apoptosis and cell cycle arrest at the G2/M phase. This underscores the potential of quinoline derivatives as new leads in cancer treatment (Chen et al., 2013).

Corrosion Inhibition

- Green Corrosion Inhibitors for Mild Steel : Singh et al. (2016) studied the corrosion inhibition efficacy of quinoline derivatives on mild steel in an acidic medium, highlighting the high inhibition efficiency of these compounds. This suggests their potential application as eco-friendly corrosion inhibitors (Singh, Srivastava, & Quraishi, 2016).

Propriétés

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-28-20-8-5-14(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)24-18)13-3-6-16(25)7-4-13/h3-8,11,15,17,25H,9-10,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIGPGJHYOPNFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)O)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)

![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)

![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![2-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5525704.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)